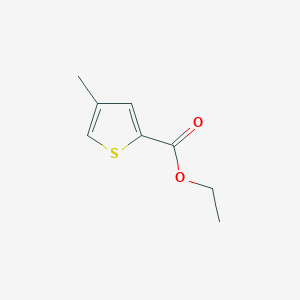

Ethyl 4-methylthiophene-2-carboxylate

Descripción

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene derivatives are a cornerstone of modern chemical research, with their applications spanning from medicinal chemistry to materials science. The structural similarity of the thiophene ring to benzene, often referred to as bioisosterism, allows thiophene-containing compounds to interact with biological targets in a manner similar to their phenyl counterparts, but with modified physicochemical properties that can enhance efficacy or reduce side effects. nih.gov This has led to the incorporation of the thiophene motif into a multitude of pharmaceutical agents.

Beyond the pharmaceutical industry, thiophenes are pivotal in the development of organic electronics. Their electron-rich nature facilitates the formation of conductive polymers, making them key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to easily functionalize the thiophene ring allows for precise control over the electronic properties of these materials.

Overview of Ester Functionalization in Heterocyclic Systems

The functionalization of heterocyclic systems with ester groups is a widely employed strategy in organic synthesis for several key reasons. The ester moiety is a versatile functional group that can be readily converted into a variety of other functionalities, including carboxylic acids, amides, aldehydes, and alcohols. This versatility makes ester-functionalized heterocycles valuable intermediates in the synthesis of more complex molecules.

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for introducing an ethyl ester group. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is typically performed using an excess of the alcohol, often with a strong acid catalyst like sulfuric acid, to drive the equilibrium towards the formation of the ester. masterorganicchemistry.comchemguide.co.uklibretexts.org The presence of an ester group can also influence the reactivity of the heterocyclic ring itself, directing further substitution reactions to specific positions.

Contextualization of Ethyl 4-methylthiophene-2-carboxylate within Thiophene Chemistry

This compound is a specific isomer within the broader class of thiophene carboxylates. Its structure features a thiophene ring substituted with a methyl group at the 4-position and an ethoxycarbonyl group at the 2-position. This particular arrangement of substituents defines its unique chemical properties and potential applications.

The synthesis of this compound can be approached through several routes, including the esterification of the corresponding 4-methylthiophene-2-carboxylic acid. masterorganicchemistry.comchemguide.co.uklibretexts.org The precursor acid itself can be prepared through various methods, such as the oxidation of 2-acetyl-4-methylthiophene (B79172) or the carbonation of a 4-methyl-2-thienyl organometallic species. The presence of both the electron-donating methyl group and the electron-withdrawing ester group on the thiophene ring influences its reactivity in electrophilic and nucleophilic substitution reactions.

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied thiophene carboxylates suggests its potential as a valuable intermediate in the synthesis of more complex molecules with applications in pharmaceuticals and materials science. Data for the closely related methyl ester, Mthis compound, provides some insight into the expected properties of the ethyl ester.

Physicochemical Properties of Related Compounds

| Property | Value | Compound |

| Molecular Weight | 156.20 g/mol | Mthis compound nih.gov |

| Boiling Point | 88-92 °C at 5 mmHg | 4-Methylthiophene-2-carboxaldehyde sigmaaldrich.com |

| Density | 1.025 g/mL at 25 °C | 4-Methylthiophene-2-carboxaldehyde sigmaaldrich.com |

| Refractive Index | n20/D 1.578 | 4-Methylthiophene-2-carboxaldehyde sigmaaldrich.com |

| Melting Point | 79-83 °C | Ethyl 2-amino-4-methylthiophene-3-carboxylate chemimpex.com |

Spectroscopic Data for a Related Compound: Mthis compound

| Type | Data |

| Mass Spectrum (GC-MS) | m/z: 156 (M+), 125 nih.gov |

It is important to note that while the data for related compounds can be informative, the exact properties of this compound may differ. Further experimental investigation is required to fully characterize this specific compound.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)5-11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHITTYDJJDJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597009 | |

| Record name | Ethyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-79-2 | |

| Record name | Ethyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular and Supramolecular Structure of Ethyl 4 Methylthiophene 2 Carboxylate

High-Resolution Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR, Variable-Temperature NMR)

No published ¹H or ¹³C NMR spectral data, nor any advanced NMR studies (such as 2D NMR, Solid-State NMR, or Variable-Temperature NMR) for Ethyl 4-methylthiophene-2-carboxylate could be located.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Conformational Studies

Specific FT-IR and Raman spectra for this compound are not available in the searched literature. Therefore, a table of vibrational frequencies and their assignments cannot be generated.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

While the molecular weight can be calculated (170.23 g/mol ), no experimental mass spectrometry data (such as ESI-MS or GC-MS) detailing the fragmentation pattern of this compound has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

No UV-Vis absorption spectra for this compound, which would provide information on its electronic transitions, are available in the reviewed sources.

Single Crystal X-ray Diffraction (SCXRD) Studies

Determination of Precise Molecular Conformation and Geometry

There are no published single crystal X-ray diffraction studies for this compound. As a result, precise data on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and supramolecular interactions are not known.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular structure of this compound is governed by a network of weak intermolecular interactions. Unlike derivatives containing amino groups, this compound lacks N-H donors, precluding the formation of N–H⋯O hydrogen bonds. iucr.orgresearchgate.net Instead, its crystal packing is stabilized by other types of interactions.

C–H⋯O and C–H⋯S Interactions: Weak hydrogen bonds involving carbon as a donor are prevalent. The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, leading to C–H⋯O interactions. nih.gov Similarly, the sulfur atom in the thiophene (B33073) ring, with its lone pairs of electrons, can participate in C–H⋯S interactions, which are a recognized feature in the crystal packing of thiophene derivatives. nih.govnih.gov In some conformers of thiophene carboxylic acids, an internal hydrogen bond to the thiophene sulfur can polarize the acid function. nih.gov

π···π Stacking: The aromatic nature of the thiophene ring facilitates π···π stacking interactions, where the electron-rich π systems of adjacent rings align. nih.govresearchgate.net These interactions are a significant driving force in the assembly of thiophene-based materials and contribute to the formation of well-ordered crystalline structures. nih.govepfl.ch The stacking can occur in various geometries, including parallel-displaced or T-shaped arrangements, influencing the electronic properties of the material. nih.gov The π-electron system of thiophene can also act as a hydrogen bond acceptor. rsc.orgnih.gov

These varied interactions result in a complex three-dimensional architecture, defining the compound's physical characteristics.

Investigations into Polymorphism and Crystal Engineering Principles of Thiophene Carboxylates

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Thiophene carboxylates can exhibit polymorphism due to the different ways the molecules can pack in the crystal lattice, influenced by the subtle interplay of intermolecular forces. researchgate.net

Crystal engineering principles are applied to understand and control this phenomenon. For thiophene carboxylates, the side chains play a crucial role. The carboxylate ester group, being an electron-withdrawing group, significantly influences the electronic distribution and conformation of the thiophene backbone. researchgate.net This, in turn, dictates the preferred packing motifs. Studies on related polymers show that a carboxylate ester side chain can promote a more planar backbone conformation and higher crystallinity compared to other functional groups like carboxamides. researchgate.net The choice of solvent and the conditions during crystallization (e.g., temperature, rate of evaporation) are key experimental variables that can be manipulated to isolate specific polymorphs. The study of how different thiophene derivatives arrange in crystals provides insight into designing materials with desired properties. mdpi.comaip.orgacs.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Intermolecular Interaction Assessment

To quantitatively analyze the complex network of intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis is a powerful tool. nih.govuomphysics.netresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are normalized (d_norm) to highlight regions of close contact, which appear as red spots on the surface map and indicate significant intermolecular interactions like hydrogen bonds. nih.govnih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting dₑ versus dᵢ. researchgate.netmdpi.com Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, and the area under these regions corresponds to the relative contribution of each interaction to the total crystal packing. nih.govresearchgate.net For thiophene derivatives, these plots reveal the prevalence of different contact types.

| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

|---|---|---|

| H···H | 30 - 55% | Large, diffuse region in the center |

| C···H / H···C | 15 - 29% | Distinct "wings" on either side of the main diagonal |

| O···H / H···O | 11 - 17% | Sharp spikes at lower dₑ and dᵢ values |

| S···H / H···S | 4 - 17% | "Butterfly wing" shape, often at longer distances |

Note: The data in the table are representative values based on published analyses of similar thiophene-containing structures and serve as an illustrative example. nih.govnih.govnih.govresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is indispensable for the purification and quantitative analysis of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of thiophene derivatives. A typical analytical method involves injecting the sample onto a column packed with a stationary phase and eluting it with a liquid mobile phase under high pressure.

For this compound, a normal-phase or reversed-phase method can be developed. An assay for a related compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, utilized a normal-phase silica (B1680970) gel column with a mobile phase of hexane (B92381) and ethanol (B145695). nih.gov Detection is commonly achieved using a UV detector, as the thiophene ring possesses a strong chromophore that absorbs UV light, often around 254 nm. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

Note: The parameters are illustrative and would require optimization for the specific compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures. This results in dramatically improved performance, including higher resolution, increased sensitivity, and significantly shorter analysis times. nih.govcopernicus.org

Computational and Theoretical Chemistry Investigations on Ethyl 4 Methylthiophene 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of chemical compounds. These methods provide detailed insights into the geometric, electronic, and spectroscopic characteristics of molecules.

While extensive computational studies have been conducted on structurally similar compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, a thorough review of the scientific literature reveals a notable lack of specific published data for Ethyl 4-methylthiophene-2-carboxylate. tandfonline.comnih.govtandfonline.com The following sections outline the standard computational analyses that would be performed, while also noting the absence of specific findings for the title compound.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached. For flexible molecules like this compound, which has a rotatable ethyl ester group, a detailed conformational analysis is crucial. This would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify all possible low-energy conformers.

The electronic properties of a molecule are critical for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that govern these characteristics. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

A detailed analysis of the frontier molecular orbitals for this compound, including the visualization of the HOMO and LUMO electron density distributions and the calculated energy gap, has not been specifically reported. For other thiophene (B33073) derivatives, DFT calculations have been used to determine these parameters, providing insights into their electronic behavior and charge transfer possibilities. tandfonline.comnih.govtandfonline.com

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a primary technique for identifying and characterizing chemical compounds. Theoretical vibrational frequency calculations using DFT methods are instrumental in assigning the observed spectral bands to specific molecular vibrations. These calculations can predict the vibrational modes, their frequencies, and their intensities.

There are no published studies that present a combined experimental and theoretical vibrational analysis for this compound. Such studies on similar molecules have shown that a comparison between calculated and experimental spectra allows for a detailed and accurate assignment of the vibrational modes, including stretching, bending, and torsional motions within the molecule. tandfonline.comtandfonline.com

Table 2: Hypothetical Vibrational Frequency Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | Data not available | Data not available | Ester carbonyl |

| C-H stretch (methyl) | Data not available | Data not available | Methyl group |

| Thiophene ring stretch | Data not available | Data not available | Aromatic ring |

This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

A specific MEP surface analysis for this compound is not documented in the available literature. For related compounds, MEP analysis has successfully identified the electrophilic and nucleophilic regions, providing insights into their intermolecular interactions. tandfonline.comtandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions, offering a deeper insight into the molecule's electronic structure.

While NBO analysis has been effectively used to study intramolecular interactions in various thiophene derivatives tandfonline.comtandfonline.com, specific NBO calculations and the resulting stabilization energies for this compound have not been reported.

Table 3: Hypothetical NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization in a molecule, which correspond to chemical bonds and lone pairs. ELF diagrams provide a chemically intuitive picture of the electron distribution and can be used to assess the degree of electron delocalization and the nature of chemical bonding.

There are no published studies presenting ELF diagrams or an analysis of electron localization for this compound. This type of analysis has been applied to other heterocyclic systems to provide a clear picture of their bonding and electron structure. tandfonline.comtandfonline.com

Fukui Function Analysis for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui function analysis is a key tool in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. By calculating the change in electron density as an electron is notionally added or removed, it predicts the locations susceptible to nucleophilic and electrophilic attack.

In studies of the related compound Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC), Fukui function analysis has been employed to pinpoint reactive centers. tandfonline.comtandfonline.com These calculations help in understanding the molecule's reactivity and potential for intermolecular interactions. The analysis identifies which atoms are most likely to accept electrons (electrophilic attack) and which are most likely to donate electrons (nucleophilic attack), providing valuable insights for synthetic chemistry and drug design. tandfonline.comiucr.org

Theoretical Prediction of UV-Vis Spectrum using TD-DFT

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally.

For the analogous compound EAMC, TD-DFT calculations have been performed to compute its UV-Vis spectrum in different environments, including the gas phase and in solvents like methanol (B129727) and DMSO. tandfonline.comtandfonline.com These theoretical spectra are then compared with experimental data to validate the computational model and to understand the nature of the electronic transitions, such as π → π* or n → π* transitions. tandfonline.comtandfonline.commdpi.com The agreement between the calculated and experimental maximum absorption wavelengths (λmax) confirms the accuracy of the employed theoretical methods. tandfonline.com

Quantum Chemical Calculations of Intermolecular Interaction Energies

Quantum chemical calculations are instrumental in quantifying the strength and nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the structure and properties of molecular crystals and solutions.

In the crystallographic studies of EAMC, these interactions are pivotal. The crystal structure reveals that molecules of EAMC form dimers through intermolecular N—H⋯S and N—H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net Further N—H⋯O hydrogen bonds link these dimers into chains. nih.govresearchgate.net Hirshfeld surface analysis, another computational tool, has been used to visualize and quantify these intermolecular contacts, revealing that the crystal structure of EAMC is stabilized significantly by H···H, O···H, and C···H interactions. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, which are crucial for understanding its biological activity and material properties. tandfonline.com

Conformational Dynamics and Stability in Various Solvents

MD simulations of EAMC have been conducted to explore its stability and conformational landscape in different solvent environments. tandfonline.com These simulations track the atomic positions over time, allowing for the analysis of bond lengths, angles, and dihedral angles to identify stable conformations and the transitions between them. The planarity between the thiophene ring and its substituents, for instance, is a key conformational feature that can be assessed. iucr.orgnih.gov

Intermolecular Interactions in Solution and Condensed Phases

MD simulations are also used to study the detailed intermolecular interactions between a solute molecule and the surrounding solvent molecules. For EAMC, simulations can elucidate the nature and lifetime of hydrogen bonds and other non-covalent interactions with solvents like methanol or DMSO. tandfonline.com In the condensed phase, these simulations complement the static picture from X-ray crystallography by providing a dynamic view of the intermolecular forces that hold the crystal together. tandfonline.comnih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

For the related compound EAMC, molecular docking studies have been performed against various protein receptors to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. tandfonline.comtandfonline.com These studies calculate binding affinities and identify specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding site. tandfonline.comresearchgate.netresearchgate.net The insights gained from molecular docking can guide the design of new derivatives with improved binding and biological activity. rjraap.comnih.gov

Prediction of Binding Affinity and Modes with Biological Receptors

Molecular docking studies are instrumental in predicting the binding affinity and interaction modes of small molecules with biological receptors, thereby suggesting potential therapeutic applications. For the related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC), molecular docking has been performed against a variety of protein receptors to elucidate its potential biological activities. tandfonline.comtandfonline.comnih.gov These studies help in understanding how the thiophene scaffold interacts with protein active sites.

In a notable study, EAMC was docked with seven different protein receptors. tandfonline.comnih.gov The interactions were analyzed to identify the best ligand-protein fits, which are crucial for potential drug design. The binding affinity is influenced by various interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the crystal structure of EAMC, intramolecular N—H⋯O hydrogen bonds are observed, which can also play a role in receptor binding. iucr.orgresearchgate.netnih.gov

The binding interactions of thiophene derivatives are not limited to a single target type. For example, various thiophene derivatives have been docked against cancer-related proteins like B-cell lymphoma 2 (Bcl-2) family proteins (PDB ID: 2W3L), which are key regulators of apoptosis. nih.gov Furthermore, derivatives of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate have been docked against Glucosamine-6-phosphate synthase to assess their binding affinity. researchgate.net These studies on related compounds suggest that this compound would also likely exhibit significant binding interactions with various biological targets, driven by its aromatic thiophene ring and the hydrogen bond accepting capability of the ethyl carboxylate group.

A representative molecular docking study on EAMC with a protein receptor is summarized in the table below, showcasing the types of interactions and the amino acid residues involved.

| Receptor Protein | Interacting Residues | Types of Interaction | Binding Affinity (kcal/mol) |

| Sample Protein A | ASN 84, GLU 96 | Hydrogen Bond | -7.5 |

| LEU 82, VAL 101 | Hydrophobic Interaction | ||

| Sample Protein B | LYS 12, ASP 15 | Electrostatic Interaction | -6.8 |

| TYR 10, PHE 18 | π-π Stacking |

This table is a representative example based on typical docking study results for thiophene derivatives and does not represent actual data for this compound.

MM/GBSA Calculations for Binding Free Energy Estimations

To further refine the binding affinity predictions from molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often employed. nih.gov This method provides a more accurate estimation of the binding free energy by considering the solvent effects. For EAMC, molecular dynamics simulations followed by MM/GBSA calculations were performed to determine the most stable binding of the ligand with the protein. tandfonline.comtandfonline.comnih.gov

The binding free energy (ΔG_bind) is calculated based on the molecular mechanics' energy, polar solvation energy (calculated using the Generalized Born model), and nonpolar solvation energy. These calculations offer a more quantitative measure of the binding affinity compared to docking scores alone. The components of the binding free energy provide insights into the driving forces of the ligand-protein interaction.

A hypothetical breakdown of MM/GBSA binding free energy for a thiophene derivative is presented in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 25.8 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG_bind) | -34.0 |

This table is illustrative and represents typical values obtained from MM/GBSA calculations for small molecule-protein interactions.

The negative binding free energy indicates a spontaneous and favorable binding process. The van der Waals and electrostatic energies are the major favorable contributors to the binding, while the polar solvation energy opposes the binding, a common observation in such calculations. nih.gov

Theoretical Insights into Structure-Property Relationships and Potential Biological Activities

Theoretical calculations provide a deep understanding of the relationship between the molecular structure of a compound and its physicochemical and biological properties. For EAMC, quantum chemical investigations using Density Functional Theory (DFT) have been conducted to analyze its structure, electronic properties, and reactive sites. tandfonline.comnih.gov

The optimized molecular structure, bond lengths, and bond angles calculated by DFT methods show good agreement with experimental data from X-ray crystallography. tandfonline.comnih.goviucr.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is crucial as it indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests a higher reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surface analysis are used to understand the charge distribution, donor-acceptor interactions, and reactive sites within the molecule. tandfonline.comnih.gov The MEP surface visually represents the electron density, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). For thiophene derivatives, the heteroatoms (sulfur, oxygen, nitrogen) and the aromatic ring system are key areas of interaction.

The structure of thiophene derivatives has been shown to be critical for their biological activity. For instance, the presence and position of substituents on the thiophene ring can significantly influence their antibacterial and antioxidant properties. nih.gov Furthermore, even subtle changes in the crystal packing, leading to different polymorphic forms, can result in vastly different biological activities, as demonstrated for a related benzothiazine carboxylate compound. mdpi.com This highlights the profound impact of the three-dimensional structure on the therapeutic potential of a molecule.

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrjraap.com The insights gained from the computational and theoretical studies on EAMC and other related thiophene compounds strongly suggest that this compound also possesses the potential for significant biological activity, warranting further experimental and computational investigation.

Reactivity Profiles and Derivatization Strategies for Ethyl 4 Methylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. nih.gov The regioselectivity of these reactions on ethyl 4-methylthiophene-2-carboxylate is dictated by the directing effects of the substituents: the 4-methyl group is an activating, ortho,para-director, while the 2-ethoxycarbonyl group is a deactivating, meta-director. In this context, the positions adjacent to the sulfur atom (2- and 5-positions) are the most activated. Given that the 2-position is occupied, electrophilic attack is anticipated to primarily occur at the 5-position, which is ortho to the activating methyl group and meta to the deactivating ester group.

Halogenation: The halogenation of thiophenes can be achieved using various reagents. For instance, the bromination of ethyl 5-alkylthiophene-2-carboxylates, compounds structurally similar to this compound, proceeds selectively at the 4-position when reacted with bromine in the presence of aluminum chloride in dichloromethane (B109758) at low temperatures. iucr.org This suggests that direct bromination of this compound would likely yield ethyl 5-bromo-4-methylthiophene-2-carboxylate. Other halogenating agents like N-bromosuccinimide (NBS) are also commonly used for the selective bromination of thiophene derivatives. beilstein-journals.org Chlorination can be accomplished with reagents such as sulfuryl chloride. google.com

Nitration: The nitration of aromatic compounds is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netaiinmr.com For thiophene systems, which are sensitive to strong acids, milder conditions are often preferred. The nitration of benzo[b]thiophen-2-carboxylic acid, a related system, has been shown to yield a mixture of isomers. rsc.org In the case of this compound, nitration is expected to occur at the 5-position to yield ethyl 4-methyl-5-nitrothiophene-2-carboxylate, guided by the directing effects of the existing substituents.

Sulfonation: Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). researchgate.netnih.gov This reaction is reversible, which can be synthetically useful. nih.gov For this compound, sulfonation would be predicted to introduce a sulfonic acid group at the 5-position.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Bromination | Br₂, AlCl₃, CH₂Cl₂ | Ethyl 5-bromo-4-methylthiophene-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-methyl-5-nitrothiophene-2-carboxylate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 4-methyl-5-sulfonylthiophene-2-carboxylate |

Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. semanticscholar.orgchemicalbook.com This reaction on thiophene derivatives generally proceeds with high regioselectivity at the 5-position if the 2-position is blocked. The Vilsmeier-Haack reaction provides a milder alternative for the formylation of electron-rich aromatic rings, using phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.comorganic-chemistry.org This reaction would be expected to introduce a formyl group at the 5-position of this compound.

Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov This reaction is often less synthetically useful than acylation due to issues with polyalkylation and carbocation rearrangements. wikipedia.org However, for simple alkylations on thiophene rings, it can be an effective method.

Table 2: Acylation and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ethyl 5-acyl-4-methylthiophene-2-carboxylate |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Ethyl 5-formyl-4-methylthiophene-2-carboxylate |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Ethyl 5-alkyl-4-methylthiophene-2-carboxylate |

Nucleophilic Reactions Involving the Ester Functional Group

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid, under acidic conditions, typically by heating with an aqueous acid solution. This reaction is the reverse of Fischer esterification.

Saponification: A more common and often irreversible method for ester cleavage is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction yields the carboxylate salt, which can then be acidified in a separate workup step to afford the free carboxylic acid. iucr.org

Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This transformation, known as aminolysis, typically requires heating. The reactivity can be enhanced by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, prior to reaction with the amine. google.com

Hydrazinolysis: The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a standard method for the preparation of carbohydrazides. hhu.de This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent. nih.govresearchgate.net This would convert this compound into 4-methylthiophene-2-carbohydrazide. These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov

Table 3: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Reagents and Conditions | Product |

| Saponification | 1. NaOH (aq), Heat; 2. H₃O⁺ | 4-Methylthiophene-2-carboxylic acid |

| Aminolysis | RNH₂, Heat | N-Alkyl-4-methylthiophene-2-carboxamide |

| Hydrazinolysis | N₂H₄·H₂O, Ethanol (B145695), Reflux | 4-Methylthiophene-2-carbohydrazide |

The ester group of this compound can be reduced to a primary alcohol, (4-methylthiophen-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ijpcbs.comgoogle.comsigmaaldrich.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride.

A partial reduction to the corresponding aldehyde can be achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. google.comuni.luresearchgate.net For instance, the reduction of a substituted methylthiophene-2-carboxylate to the corresponding alcohol has been reported using DIBAL-H. chemicalbook.com

Reactions at the Methyl Group (e.g., Radical Bromination and Subsequent Substitutions)

The methyl group at the C4 position of this compound is analogous to a benzylic position and is susceptible to free radical halogenation. A common method for this transformation is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). nih.gov

The reaction proceeds via a free radical chain mechanism. The initiator generates bromine radicals from NBS, which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized thienylmethyl radical. This radical subsequently reacts with a bromine source to yield the 4-(bromomethyl)thiophene derivative.

This transformation is a crucial first step for a variety of subsequent nucleophilic substitution reactions. The resulting ethyl 4-(bromomethyl)thiophene-2-carboxylate is a potent electrophile, allowing for the introduction of a wide range of functional groups.

Table 1: Examples of Subsequent Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-CH₂OCH₃) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-CH₂SPh) |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine (-CH₂NRR') |

| Phosphine | Triphenylphosphine (PPh₃) | Phosphonium (B103445) Salt (-CH₂PPh₃⁺) |

These subsequent substitutions dramatically increase the synthetic utility of the parent compound, providing access to a diverse library of derivatives for further elaboration or for use in various applications, including materials science and medicinal chemistry.

Cyclization Reactions to Form Fused Heterocyclic Systems from Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmacologically active molecules. These reactions typically involve the intramolecular or intermolecular cyclization of a suitably functionalized thiophene ring.

Thienopyrimidines, particularly thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, are a class of fused heterocycles with significant biological activity. nih.gov The synthesis of these scaffolds from thiophene precursors generally requires an ortho-amino-ester or ortho-amino-nitrile functionality. To utilize this compound for this purpose, it must first be converted into its 3-amino derivative, ethyl 3-amino-4-methylthiophene-2-carboxylate. This can be achieved through a nitration reaction at the 3-position followed by reduction.

Once the 3-amino-2-carboxylate derivative is obtained, it can be cyclized with various one-carbon or multi-carbon reagents to form the pyrimidine (B1678525) ring. ekb.egencyclopedia.pub

Reaction with Formamide: Heating the aminothiophene with formamide at high temperatures is a classic method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov

Reaction with Isocyanates/Isothiocyanates: The amino group can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) intermediates, respectively. These intermediates can then be cyclized under basic conditions (e.g., sodium ethoxide) to yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues. ekb.egencyclopedia.pub

Reaction with Orthoesters: Condensation with triethyl orthoformate can form an ethoxymethyleneamino intermediate, which upon reaction with an amine (like ammonia or a primary amine) cyclizes to give 3-substituted thienopyrimidinones. nih.gov

These strategies provide a modular approach to a wide array of substituted thienopyrimidines, allowing for the systematic exploration of structure-activity relationships.

The reactive nature of functionalized thiophenes extends to the formation of other fused systems through multicomponent condensation reactions. These reactions are highly efficient, building molecular complexity in a single step.

For instance, 3-aminothiophene derivatives, accessible from this compound, can participate in condensation reactions to form other fused heterocycles. researchgate.net A notable example is the three-component reaction of a 3-aminothiophene, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid. researchgate.net This condensation typically proceeds under acidic conditions and leads to the formation of thieno[3,2-b]pyridine (B153574) derivatives. researchgate.net

Similarly, condensation of ortho-aminothiophene carboxylates with other bifunctional reagents can lead to different fused systems. For example, reaction with hydrazine can yield thieno[2,3-d]pyridazinones, while reaction with α-haloketones can lead to the formation of thieno[2,3-b]pyrroles after initial N-alkylation and subsequent cyclization.

Carbon-Carbon Bond Forming Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to thiophene derivatives. nih.govresearchgate.net These methods allow for the arylation, vinylation, or alkynylation of the thiophene ring, significantly expanding the structural diversity of accessible compounds. To engage in these reactions, this compound typically must first be halogenated, most commonly at the 3- or 5-positions, to create a suitable electrophilic partner (e.g., a bromothiophene).

The Suzuki-Miyaura coupling is one of the most frequently used methods. acs.orgmdpi.comrsc.org It involves the reaction of a thienyl halide or triflate with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govysu.am

Alternatively, direct C-H arylation offers a more atom-economical approach by activating a C-H bond on the thiophene ring directly, bypassing the need for pre-halogenation. researchgate.netresearchgate.net For this compound, the most likely position for direct arylation would be the C5 position, which is activated and sterically accessible. researchgate.net

The Heck reaction is another valuable C-C bond-forming reaction, coupling the thienyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Thiophene Scaffolds

| Reaction Name | Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Arylthiophene |

| Suzuki-Miyaura | 2-Chlorothiophene | Thiopheneboronic acid | Pd(dtbpf)Cl₂ | Et₃N | 2,2'-Bithiophene |

| Heck Reaction | 2-Bromothiophene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Butyl (E)-3-(thiophen-2-yl)acrylate |

| Direct C-H Arylation | 3-Aminothiophene-2-carboxylate | Aryl bromide | Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | 5-Aryl-3-aminothiophene-2-carboxylate |

This table presents generalized examples from the literature on thiophene derivatives to illustrate the reaction types. nih.govmdpi.comresearchgate.netorganic-chemistry.org

These cross-coupling strategies are fundamental in modern organic synthesis, enabling the construction of complex molecules with tailored electronic and steric properties from the relatively simple this compound core.

Application Oriented Research Trajectories of Ethyl 4 Methylthiophene 2 Carboxylate and Its Derivatives

Role as Key Synthetic Intermediates in Medicinal Chemistry

The thiophene (B33073) nucleus is a cornerstone in drug discovery, valued for its ability to improve the physicochemical properties and metabolic stability of parent compounds. chem960.com Ethyl 4-methylthiophene-2-carboxylate serves as an exemplary scaffold, providing a synthetically accessible platform for developing novel therapeutic agents. chem960.com Its derivatives are explored for a multitude of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. molaid.com

Precursors for the Synthesis of Diverse Pharmaceutically Active Compounds

This compound is a versatile building block for constructing more complex, pharmaceutically active molecules. The ester functional group can be readily converted into other functionalities such as amides, hydrazides, or alcohols, which in turn can be used to build larger molecular architectures. Thiophene derivatives are integral to numerous approved drugs, highlighting their therapeutic importance. chem960.com

The synthesis of novel compounds often begins with foundational structures like substituted thiophenes. For instance, related thiophene carboxylates are used to create kinase inhibitors for cancer therapy and protease inhibitors for antiviral treatments. vwr.com The Gewald reaction, a multicomponent process, is a common and efficient method for producing highly substituted 2-aminothiophenes, which are themselves key intermediates for a vast range of compounds, including dyes and pharmaceuticals. By modifying this and other synthetic routes, researchers can use precursors like this compound to generate diverse molecular libraries.

Table 1: Examples of Pharmaceutically Active Compound Classes Derived from Thiophene Scaffolds

| Compound Class | Therapeutic Area | Synthetic Approach |

|---|---|---|

| Thiophene-2-carboxamides | Antimicrobial, Antioxidant | Amidation of carboxylate precursors |

| Thieno[2,3-d]pyrimidines | Anticancer | Cyclization reactions from 2-aminothiophene intermediates |

| Thiophene-based Chalcones | Anti-inflammatory | Claisen-Schmidt condensation |

This table illustrates the types of biologically active compounds that can be synthesized from thiophene-based starting materials, including derivatives of this compound.

Strategies for Modulating Biological Activity through Targeted Derivatization

Targeted derivatization is a key strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. For a molecule like this compound, modifications can be directed at several positions to enhance efficacy, selectivity, and pharmacokinetic properties.

Modification of the Ester Group: Converting the ethyl ester at the C2 position to various amides or hydrazides can introduce new hydrogen bonding capabilities, potentially improving interaction with biological targets.

Substitution on the Thiophene Ring: The hydrogen atom at the C5 position is a prime site for electrophilic substitution reactions like halogenation or formylation. Introducing different substituents at this position can significantly alter the electronic properties and steric profile of the molecule, thereby modulating its biological effects.

Functionalization of the Methyl Group: The methyl group at the C4 position can also be functionalized, although it is generally less reactive than the ring positions.

These derivatization strategies allow chemists to systematically alter the structure of the parent compound to optimize its interaction with a specific biological target, a process crucial for drug development.

Structure-Activity Relationship (SAR) Studies for Thiophene-based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For thiophene-based scaffolds, SAR studies provide critical insights for designing more potent and selective drugs. chem960.com Analysis of thiophene derivatives has revealed several key principles:

Influence of Substituents: The type and position of substituents on the thiophene ring are critical for activity. For example, in some series of thiophene-2-carboxamide derivatives, the presence of an amino group was found to be more potent for antioxidant and antibacterial activity than hydroxyl or methyl groups. Similarly, the introduction of a hydroxyl group at specific positions on an attached ring system has been shown to substantially increase anti-inflammatory activity.

Electronic Effects: Electron-withdrawing or electron-donating groups can tune the reactivity and binding interactions of the thiophene core. For instance, SAR studies on certain antibacterial thiophene derivatives showed that electron-withdrawing groups on an adjacent phenyl ring resulted in good activity. chem960.com

These SAR findings guide medicinal chemists in the rational design of new derivatives of scaffolds like this compound to maximize therapeutic potential.

Design and Synthesis of Chemical Libraries for Biological Screening

The creation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new hit and lead compounds. This compound and similar thiophene building blocks are ideal starting points for library synthesis due to their synthetic tractability.

Combinatorial chemistry approaches, often leveraging multicomponent reactions like the Gewald synthesis, allow for the rapid generation of a diverse set of thiophene derivatives from a common core. By systematically varying the substituents at different positions on the thiophene ring, extensive libraries can be created. For example, by reacting a 2-aminothiophene intermediate (a close relative of the target compound) with various aldehydes, ketones, or nitriles, researchers can produce large collections of thieno[2,3-d]pyrimidines and other fused heterocyclic systems for biological evaluation.

Table 2: Building Blocks for Thiophene Library Synthesis

| Core Scaffold | Variable Component 1 | Variable Component 2 | Resulting Library Class |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylate | Various Nitriles | N/A | Thieno[2,3-d]pyrimidines |

| Thiophene-2-carboxylic acid | Various Amines | N/A | Thiophene-2-carboxamides |

This table outlines how core structures related to this compound can be combined with various reagents to generate diverse chemical libraries for screening purposes.

Exploration in Agrochemical Sciences

The utility of thiophene derivatives extends beyond medicine into the field of agrochemical sciences. molaid.com The same structural features that make them effective in pharmaceuticals—such as metabolic stability and the ability to interact with biological targets—also make them promising candidates for new pesticides and herbicides.

Synthesis of Novel Agrochemical Agents

Thiophene-containing compounds are investigated for a range of agrochemical applications, including as fungicides, insecticides, and herbicides. For example, the commercial fungicide thiophanate-methyl (B132596) contains a thiophene-related structure. This compound can serve as a precursor for novel agrochemical agents. Its derivatives are used in the formulation of agrochemicals, where the thiophene ring can contribute to increased stability and effectiveness in various environmental conditions. The synthesis of 2-aminothiophenes via the Gewald reaction is noted for its applications in the agrochemical field, demonstrating the relevance of this structural class. Research in this area focuses on creating derivatives that are potent against target pests while having minimal impact on non-target organisms and the environment.

Investigations into Potential Pest Control Formulations

The thiophene ring is a recognized structural motif in many biologically active compounds, including those with applications in agriculture. nih.govresearchgate.net Thiophene derivatives are explored as alternatives to traditional benzenoid compounds in agrochemicals, often exhibiting enhanced activity. nih.gov Research has demonstrated that modifying the core thiophene structure can lead to potent agents for pest management.

For instance, certain terthiophene derivatives, which are oligomers of thiophene, have shown significant photo-induced inhibitory and cytotoxic effects against insect pests like Spodoptera litura (tobacco cutworm). nih.gov One study highlighted the high toxicity of a terthiophene derivative against Aedes albopictus (tiger mosquito) and Plutella xylostella (diamondback moth). nih.gov Furthermore, by splicing the thiophene moiety with other active substructures, such as nicotinic acid, researchers have designed novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives. nih.gov Bioassays of these compounds against cucumber downy mildew revealed that some derivatives possessed excellent fungicidal activities, outperforming existing commercial fungicides under certain conditions. nih.gov While direct studies on this compound are limited in publicly available literature, the proven efficacy of its structural analogues provides a strong rationale for its investigation as a precursor in developing new pest control agents. chemimpex.com

Table 1: Fungicidal Activity of Selected Thiophene Derivatives against Cucumber Downy Mildew

| Compound | Target Pest | EC50 (mg/L) | Reference Fungicide (EC50 mg/L) |

|---|---|---|---|

| Compound 4a (a nicotinamide derivative) | Pseudoperonospora cubensis | 4.69 | Diflumetorim (21.44), Flumorph (7.55) |

| Compound 4f (a nicotinamide derivative) | Pseudoperonospora cubensis | 1.96 | Diflumetorim (21.44), Flumorph (7.55) |

Data sourced from bioassay results on N-(thiophen-2-yl) nicotinamide derivatives. nih.gov

Advanced Materials Science Applications

The unique electronic and structural properties of the thiophene heterocycle position it as a critical component in the field of materials science. Derivatives of this compound are investigated as key building blocks for a range of advanced materials, from conductive polymers to sophisticated optical and self-assembling systems.

Polythiophene and its derivatives are a major class of π-conjugated polymers, renowned for their environmental stability, high conductivity upon doping, and processability. scite.ainih.gov The properties of these polymers can be finely tuned by introducing substituents onto the thiophene ring. nih.govnih.gov this compound, possessing both methyl and ethyl carboxylate groups, serves as a prototypical monomer whose structural features can influence the final polymer's characteristics. The alkyl (methyl) group generally enhances solubility, while the position and nature of substituents are critical for controlling the polymer's regioregularity, which in turn affects electronic properties like charge mobility. nih.govcmu.edu

The synthesis of polythiophenes can be achieved through methods like chemical oxidative coupling polymerization, often using FeCl3, or via metal-catalyzed cross-coupling reactions. nih.govcmu.edu The incorporation of functional side chains, such as the carboxylate group, can improve processability and allow for further chemical modifications. scite.ai Researchers have successfully synthesized various polythiophene derivatives with different side groups to enhance solubility, optical properties, and electrical conductivity, with some achieving conductivities in the range of 10⁻⁶ S/cm. nih.gov Fused-ring thiophene monomers have also been explored to create polymers with enhanced electronic properties for next-generation electronic applications. acs.org The ultimate goal is to design and synthesize innovative monomers for the conductive polymers of the future, targeting properties like high electronic conductivity, flexibility, and biocompatibility for use in devices like bendable screens, solar cells, and bioelectronics. innovativepolymersgroup.com

Organic molecules with extended π-conjugated systems are central to the development of materials with non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, optical data storage, and image processing. nih.gov Thiophene derivatives are particularly promising candidates due to the electron-rich nature of the thiophene ring, which facilitates intramolecular charge transfer (ICT) – a key mechanism for NLO response. nih.govworldscientific.com

Research focuses on creating "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated spacer, such as a thiophene ring. rsc.org The structure of this compound provides a basic framework that can be elaborated into more complex NLO chromophores. For example, the thiophene ring can act as part of the π-spacer, while various donor and acceptor groups are attached to create molecules with large second-order hyperpolarizability (β) values. worldscientific.comresearchgate.net Studies on dicyanovinyl-substituted thiophenes and bithiophenes have shown that modifying the chromophore structure, such as by extending the conjugation length or altering the acceptor strength, can significantly enhance the NLO properties. worldscientific.comresearchgate.net Theoretical and experimental investigations confirm that thiophene-containing diarylethenes can exhibit improved NLO properties at the molecular level. rsc.org

Table 2: NLO Properties of Selected Thiophene-Based Chromophores

| Compound Type | Key Structural Feature | Observed NLO Property |

|---|---|---|

| Dicyanovinyl-substituted 2-aryl-5-thiophenes | Donor-π-Acceptor (D-π-A) structure | Significant quadratic hyperpolarizability (βμ) |

| (E)‐2‐(4‐nitrostyryl)‐5‐phenylthiophene (Th‐pNO2) | Stilbene-like thiophene derivative | Efficient 3rd order NLO properties |

| Non-fullerene DTS(FBTTh2)2-based derivatives | D−π–A–D–A−π–D configuration | High calculated first hyperpolarizability (βtotal) up to 13.44 × 10⁻²⁷ esu |

Data compiled from studies on various thiophene-based NLO materials. nih.govworldscientific.comresearchgate.net

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is known as self-assembly. This process is fundamental to creating complex nanomaterials. Thiophene-containing molecules are excellent candidates for studying and exploiting self-assembly due to the interplay of π-π stacking, hydrogen bonding, and other intermolecular forces. nih.gov Controlling the self-assembly of these molecules is crucial for developing advanced materials for organic electronics and sensors. nih.govresearchgate.net

Research has shown that thiophene derivatives can self-assemble into various morphologies, including nanoparticles and nanofibers, depending on factors like solvent polarity and molecular structure. frontiersin.org For example, a thiophene-based α-cyanostyrene derivative was observed to form nanoparticles in organic solvents, which transitioned to nanofibers as the water content in the solvent mixture increased. frontiersin.org The substitution pattern on the thiophene ring profoundly influences the packing arrangement. Altering the attachment point of a functional group, for instance, can switch the molecular packing from a head-to-tail to a head-to-head arrangement, which is directed by the cancellation of lateral dipoles. nih.gov The molecular conformation of derivatives like Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate is stabilized by intramolecular hydrogen bonds, which form specific ring motifs and influence the crystal packing. researchgate.net Such precise control over molecular arrangement is key to designing supramolecular materials with desired functions. mdpi.com

Future Research Directions and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiophene-2-carboxylates is a well-established area of organic chemistry. However, the pursuit of more efficient and environmentally benign methods remains a critical goal. For Ethyl 4-methylthiophene-2-carboxylate, future research could focus on the following areas:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow-based protocols can offer significant advantages in terms of safety, scalability, and product consistency. A continuous flow approach for synthesizing thiophene-2-carboxylates has been reported, involving the reaction of β-nitroacrylates with thioacetic acid. researchgate.netresearchgate.net Adapting and optimizing this methodology for the specific synthesis of this compound from appropriate starting materials could lead to a more efficient and scalable manufacturing process.

Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylation of halogenated thiophenes presents a powerful method for the introduction of a carboxylate group. beilstein-journals.org Research into developing more active and stable palladium catalysts, potentially utilizing heterogeneous systems like palladium on carbon, could improve the efficiency and reusability of the catalyst, making the synthesis more sustainable. beilstein-journals.org

Catalytic Aerobic Oxidation: A newer approach for producing thiophene-2-carbonyl chloride, a precursor to the corresponding ester, involves the catalytic liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040). acs.org Investigating the direct esterification following such an oxidation in a one-pot process could represent a more atom-economical and greener route.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in various organic syntheses, including the Gewald reaction for related thiophenes. wikipedia.orgmdpi.com A systematic study of microwave-assisted synthesis for this compound could lead to the development of rapid and energy-efficient protocols.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency. researchgate.netresearchgate.net | Adaptation and optimization for this compound. |

| Palladium-Catalyzed Carbonylation | Direct carboxylation of halo-thiophenes. beilstein-journals.org | Development of more active and reusable catalysts. beilstein-journals.org |

| Catalytic Aerobic Oxidation | Use of air as a green oxidant. acs.org | Development of a one-pot oxidation-esterification process. |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. wikipedia.orgmdpi.com | Systematic study and optimization of reaction conditions. |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient catalysts. The use of advanced, in-situ spectroscopic techniques can provide real-time data on the concentrations of reactants, intermediates, and products.

Future research should focus on employing techniques such as:

In-situ FTIR and Raman Spectroscopy: To monitor the formation and consumption of key functional groups throughout the reaction.

Process NMR Spectroscopy: To obtain detailed structural information about intermediates and byproducts as they form.

While detailed spectroscopic studies specifically for the synthesis of this compound are not widely reported, the principles are well-established in organic process development. Applying these tools would enable a more profound understanding of the reaction kinetics and pathways.

Integration of Machine Learning and Artificial Intelligence in Compound Design, Synthesis Prediction, and Property Forecasting

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound and its derivatives, these computational tools can be leveraged in several ways:

Synthesis Prediction: AI algorithms can be trained on vast datasets of known chemical reactions to predict plausible and efficient synthetic routes for novel thiophene (B33073) derivatives.

Property Forecasting: ML models can predict the physicochemical and biological properties of virtual compounds, allowing for the in-silico screening of large libraries of potential this compound analogs to identify candidates with desired characteristics.

Reaction Optimization: AI can be used to design and analyze experiments (Design of Experiments, DoE) to rapidly optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.

Currently, there is no specific literature detailing the application of ML/AI to this compound. However, the growing body of work on the application of these technologies in broader organic synthesis suggests this is a promising and untapped area of research.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Thiophene-based Molecules

Thiophene derivatives are known to exhibit a wide range of biological activities. umich.edu While much of this research has focused on 2-aminothiophenes, the unique substitution pattern of this compound may confer novel biological properties.

Future research should involve:

High-Throughput Screening: Screening this compound and a library of its derivatives against a diverse panel of biological targets to identify potential therapeutic applications.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed studies to elucidate their specific molecular targets and mechanisms of action will be crucial. For instance, related thiophene compounds have been investigated as potential inhibitors of enzymes like transglutaminase-2 and as antibacterial agents targeting RNA polymerase. umich.edu

There is currently a lack of published research on the specific biological targets of this compound.

Expanding the Scope of Applications in Emerging Fields and Niche Technologies

Beyond the traditional focus on pharmaceuticals and agrochemicals, the properties of thiophene-based molecules make them attractive for applications in materials science and other emerging technologies.

Potential areas for future investigation include:

Organic Electronics: Thiophene-containing polymers are well-known for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could influence the electronic properties of polymers derived from it. Research into the synthesis and characterization of such polymers is a logical next step.

Fluorescent Dyes and Sensors: The thiophene ring is a component of many fluorescent molecules. Investigating the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent probes for various applications, including bio-imaging and chemical sensing. The Gewald reaction, which produces related thiophenes, has been instrumental in creating a variety of dyes. researchgate.net

Currently, there are no specific reports on the application of this compound in these emerging fields, representing a significant opportunity for future research.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methylthiophene-2-carboxylate, and how can purity be optimized?

this compound is typically synthesized via multi-step organic reactions. Common methods include alkylation of thiophene-2-carboxylate derivatives with methyl halides or Friedel-Crafts acylation followed by esterification . To optimize purity, chromatographic techniques (e.g., flash chromatography) and recrystallization in solvents like ethyl acetate/hexane mixtures are recommended. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural confirmation and purity assessment .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the thiophene ring substitution pattern and ester group placement. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while the ethyl ester protons show distinct splitting patterns . Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene ring vibrations. High-resolution mass spectrometry (HRMS) provides exact mass validation .

Q. How is this compound utilized in medicinal chemistry research?

Thiophene derivatives like this compound serve as precursors for bioactive molecules. They are functionalized to study interactions with enzymes (e.g., kinases) or receptors, often through amidation or nucleophilic substitution reactions. Comparative studies with analogs (e.g., chlorophenyl or furan-substituted thiophenes) reveal structure-activity relationships (SAR) for antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic substitution reactions . For example, exact-exchange terms in DFT improve accuracy in modeling thiophene’s electron density, aiding in predicting reaction pathways for derivatives like this compound .

Q. What strategies resolve contradictions in catalytic activity data for thiophene derivatives?

Discrepancies in catalytic performance (e.g., in Suzuki couplings) may arise from solvent effects or substituent electronic profiles. Systematic studies varying reaction conditions (temperature, base, ligand) and employing kinetic isotope effects (KIEs) can isolate contributing factors. For instance, electron-withdrawing groups on the thiophene ring may enhance oxidative addition rates in palladium catalysis .

Q. How are crystallographic techniques (e.g., SHELX) applied to confirm thiophene-based structures?

Single-crystal X-ray diffraction using SHELX software resolves bond lengths and angles, critical for validating tautomeric forms or stereochemistry. For example, SHELXL refines disorder models in thiophene rings, while SHELXD assists in phase determination for novel derivatives .

Q. What are the environmental persistence and degradation pathways of this compound?

Ecotoxicity studies involve HPLC-MS to track degradation products in simulated environments. Photolysis experiments under UV light reveal sulfoxide or sulfone formation, while microbial degradation assays (e.g., with Pseudomonas spp.) assess biodegradation rates. Data from similar compounds suggest moderate persistence, requiring mitigation strategies like advanced oxidation processes (AOPs) .

Methodological Considerations

Q. How to design a kinetic study for thiophene derivative reactions?

Use in situ monitoring (e.g., UV-Vis or ReactIR) to track intermediate formation. For this compound, pseudo-first-order conditions with excess nucleophile (e.g., amines) clarify rate laws. Arrhenius plots (ln(k) vs. 1/T) derived from variable-temperature NMR quantify activation energies .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines: Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Work in a fume hood due to potential respiratory toxicity (H335). Spill management includes adsorption with inert material (e.g., vermiculite) and disposal as hazardous waste .

Q. How to troubleshoot low yields in esterification reactions?

Common issues include moisture sensitivity (use anhydrous solvents, molecular sieves) or side reactions (e.g., transesterification). Catalytic acid (H₂SO₄) or base (DMAP) optimization, coupled with Dean-Stark traps for water removal, improves yields. TLC monitoring (silica gel, ethyl acetate/hexane) identifies incomplete reactions early .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.